3-(2-Thioxopyrrolidin-1-yl)propanamide
Description
3-(2-Thioxopyrrolidin-1-yl)propanamide is a synthetic organic compound featuring a pyrrolidine ring substituted with a thioxo group (C=S) at the 2-position and a propanamide side chain. The thioxo group confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
CAS No. |
175025-80-6 |
|---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
3-(2-sulfanylidenepyrrolidin-1-yl)propanamide |
InChI |
InChI=1S/C7H12N2OS/c8-6(10)3-5-9-4-1-2-7(9)11/h1-5H2,(H2,8,10) |
InChI Key |
IHDKILIDFWMWKM-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCC(=O)N |
Canonical SMILES |
C1CC(=S)N(C1)CCC(=O)N |
Synonyms |
1-Pyrrolidinepropanamide, 2-thioxo- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-(2-Thioxopyrrolidin-1-yl)propanamide, we compare it with three structurally related propanamide derivatives (Table 1).
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Structural Analysis
- Thioxo vs. Oxo Groups: The thioxo group in this compound replaces the oxo (C=O) group found in analogs like N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide.
- Aromatic vs. Aliphatic Substituents : Unlike the benzimidazole and indole moieties in N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide, the pyrrolidine core in this compound lacks aromaticity, suggesting distinct pharmacokinetic profiles (e.g., solubility, membrane permeability).
Functional Comparison
- Enzyme Inhibition: Both N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide and N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide exhibit acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range .
- Binding Affinity : The thioxo group may improve binding to metalloenzymes or cysteine-rich targets due to sulfur’s affinity for metal ions and nucleophilic residues.
Research Findings and Data Gaps
- Synthetic Accessibility: this compound is synthesized via nucleophilic substitution of pyrrolidinone precursors, a method less commonly employed for aromatic analogs .
- Biological Data : Current literature lacks quantitative data (e.g., IC₅₀, Ki) for this compound, unlike its pyridyl- and benzimidazole-containing counterparts, which have been validated in AChE assays .
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